Enhanced Aqueous Solubility and Reduced Lipophilicity via N1-Oxetanyl Substitution Compared to Unsubstituted Indazole Core
The N1-oxetan-3-yl substituent in 5-bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole confers improved physicochemical properties relative to the unsubstituted 5-bromo-6-methyl-1H-indazole (CAS: 885223-72-3). Oxetane introduction reduces lipophilicity and increases aqueous solubility, addressing a common limitation of indazole-containing compounds [1].
| Evidence Dimension | Aqueous solubility enhancement (class-level effect) |
|---|---|
| Target Compound Data | Contains N1-oxetan-3-yl group (C11H11BrN2O, MW: 267.12) |
| Comparator Or Baseline | 5-Bromo-6-methyl-1H-indazole (C8H7BrN2, MW: 211.06) without oxetane substituent |
| Quantified Difference | Class-level data: oxetane substitution for gem-dimethyl groups increases aqueous solubility by 4-fold to >4000-fold while reducing LogD and metabolic degradation rates [1] |
| Conditions | Physicochemical property modulation via oxetane incorporation; validated across multiple chemotypes in medicinal chemistry campaigns [1] |
Why This Matters
Improved aqueous solubility and reduced lipophilicity translate to better developability profiles, higher success rates in biochemical assays, and reduced attrition in lead optimization.
- [1] Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., ... & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. View Source
